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molecular formula C12H11N3S B8690787 Propanedinitrile, [(methylthio)[(phenylmethyl)amino]methylene]- CAS No. 152588-23-3

Propanedinitrile, [(methylthio)[(phenylmethyl)amino]methylene]-

Cat. No. B8690787
M. Wt: 229.30 g/mol
InChI Key: BEHXDZFQPXYJGA-UHFFFAOYSA-N
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Patent
US06251911B1

Procedure details

43.6 ml (400 mmol) of benzylamine are added to a suspension of 68.4 g (400 mmol) of 3,3-bis(methylsulfanyl)-2-cyano-acrylonitrile (Maybridge) in 400 ml of ethyl acetate. The clear solution is slowly heated to 70° C. (→evolution of MeSH!), stirred at that temperature for 1.5 hours, cooled to RT and concentrated by evaporation, yielding crystalline 3-benzylamino-3-methylsulfanyl-2-cyano-acrylonitrile; 1H-NMR: (CD3OD) 7.36 (m, 5H), 4.77 (s, 2H), 2.59 (s, 3H).
Quantity
43.6 mL
Type
reactant
Reaction Step One
Quantity
68.4 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:9][S:10][C:11](SC)=[C:12]([C:15]#[N:16])[C:13]#[N:14].CS>C(OCC)(=O)C>[CH2:1]([NH:8][C:11]([S:10][CH3:9])=[C:12]([C:15]#[N:16])[C:13]#[N:14])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
43.6 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
68.4 g
Type
reactant
Smiles
CSC(=C(C#N)C#N)SC
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at that temperature for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC(=C(C#N)C#N)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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